2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Overview
Description
2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a pyridine ring, a phthalazine moiety, and a trifluoromethoxyphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe final steps involve the coupling of the pyridine ring and the sulfonamide group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-pyridin-2-ylmethyl-benzamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-METHYL-N-[(PYRIDIN-2-YL)METHYL]-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in medicinal chemistry and material science. Its trifluoromethoxyphenyl group, in particular, imparts distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)-5-[4-[4-(trifluoromethoxy)anilino]phthalazin-1-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N5O3S/c1-18-9-10-19(16-25(18)40(37,38)33-17-21-6-4-5-15-32-21)26-23-7-2-3-8-24(23)27(36-35-26)34-20-11-13-22(14-12-20)39-28(29,30)31/h2-16,33H,17H2,1H3,(H,34,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWVUZRSKFWDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)NCC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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